molecular formula C6H8ClN3 B13273574 1-(Azetidin-3-yl)-2-chloro-1H-imidazole

1-(Azetidin-3-yl)-2-chloro-1H-imidazole

Cat. No.: B13273574
M. Wt: 157.60 g/mol
InChI Key: QPYZDJIIOHSCRD-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-2-chloro-1H-imidazole is a heterocyclic compound that features both azetidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques such as aza-Michael addition and Suzuki–Miyaura cross-coupling reactions . These methods allow for the efficient and scalable production of 1-(Azetidin-3-yl)-2-chloro-1H-imidazole with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-2-chloro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-2-chloro-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.

Comparison with Similar Compounds

Uniqueness: 1-(Azetidin-3-yl)-2-chloro-1H-imidazole is unique due to its combination of azetidine and imidazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

1-(azetidin-3-yl)-2-chloroimidazole

InChI

InChI=1S/C6H8ClN3/c7-6-9-1-2-10(6)5-3-8-4-5/h1-2,5,8H,3-4H2

InChI Key

QPYZDJIIOHSCRD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C=CN=C2Cl

Origin of Product

United States

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